molecular formula C20H28FN3O3 B593231 5-Fluoro-adb, (R)- CAS No. 1838134-16-9

5-Fluoro-adb, (R)-

Cat. No. B593231
M. Wt: 377.46
InChI Key: PWEKNGSNNAKWBL-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Fluoro-adb, ®-” also known as 5-fluoro MDMB-PINACA, is a potent synthetic cannabinoid . It is an analytical reference standard categorized as a synthetic cannabinoid . It is the ®-enantiomer of (S)-5-fluoro ADB .


Molecular Structure Analysis

“5-Fluoro-adb, ®-” is based on an indazole core structure, where the 1- and 3-positions of the indazole ring system are substituted . The 1-position of 5F-ADB is substituted with a linear five carbon chain terminated with a fluorine (F) atom .


Chemical Reactions Analysis

The main metabolic pathway of 5-fluoro ADB includes the ester hydrolysis by carboxylesterase that forms the 5-fluoro ADB ester hydrolysis metabolite . An analytical method for the identification and quantification of 5-fluoro ADB and the 5-fluoro ADB ester hydrolysis metabolite in human blood samples by liquid chromatography–tandem mass spectrometry was created and validated .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Fluoro-adb, ®-” include a molecular formula of C20H28FN3O3 and an average mass of 377.453 Da .

Scientific Research Applications

Identification and Quantification in Forensic Contexts

  • Forensic Toxicology and Postmortem Analysis : 5-Fluoro-ADB has been identified and quantified in postmortem blood samples, with a focus on its role in forensic toxicology. A method using liquid chromatography-tandem mass spectrometry was developed to analyze 5-Fluoro-ADB and its metabolite in human blood, aiding in the investigation of deaths associated with its use (Seither, Reidy, & Boland, 2020).

  • Detection in Human Cadavers and Herbal Products : Research has been conducted on identifying and quantifying 5-Fluoro-ADB in the stomach contents and tissues of a human cadaver, as well as in herbal products. This is crucial for understanding its distribution in the body and its role in fatal incidents (Hasegawa et al., 2014).

Metabolic and Pharmacological Studies

  • Metabolic Profiling : Research on the metabolic fate of 5-Fluoro-ADB in human liver microsome incubations and urine samples has been conducted. High-resolution mass spectrometry was used to identify metabolites, which is vital for understanding its pharmacokinetics and potential toxic effects (Yeter & Öztürk, 2019).

  • Detection in Fatal Intoxication Cases : 5F-ADB and its methyl ester hydrolysis metabolite have been detected and quantified in fatal intoxication cases, highlighting the importance of this compound in forensic science and toxicology (Yeter & Erol Öztürk, 2019).

Safety And Hazards

“5-Fluoro-adb, ®-” is believed to be extremely potent based on the very low levels detected in tissue samples, and is significantly more toxic than earlier synthetic cannabinoid drugs that had previously been sold . It has been associated with adverse physiological and psychological effects that have resulted in hospitalization and/or death .

Future Directions

Given the potency and associated risks of “5-Fluoro-adb, ®-”, it is crucial to continue research and monitoring of its use. As the concentration of the 5-fluoro ADB ester hydrolysis metabolite was found at a greater concentration than that of 5-fluoro ADB, this metabolite may be a useful marker to monitor in an attempt to confirm 5-fluoro ADB use in toxicological investigations .

properties

IUPAC Name

methyl (2R)-2-[[1-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FN3O3/c1-20(2,3)17(19(26)27-4)22-18(25)16-14-10-6-7-11-15(14)24(23-16)13-9-5-8-12-21/h6-7,10-11,17H,5,8-9,12-13H2,1-4H3,(H,22,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEKNGSNNAKWBL-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347698
Record name (R)-5-Fluoro-ABD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-adb, (R)-

CAS RN

1838134-16-9
Record name 5-Fluoro-adb, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1838134169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-5-Fluoro-ABD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUORO-ADB, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99T2ZS2C9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-adb, (R)-
Reactant of Route 2
Reactant of Route 2
5-Fluoro-adb, (R)-
Reactant of Route 3
5-Fluoro-adb, (R)-
Reactant of Route 4
Reactant of Route 4
5-Fluoro-adb, (R)-
Reactant of Route 5
Reactant of Route 5
5-Fluoro-adb, (R)-
Reactant of Route 6
5-Fluoro-adb, (R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.